molecular formula C7H12N6O B2464231 {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea CAS No. 2408965-40-0

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea

Cat. No.: B2464231
CAS No.: 2408965-40-0
M. Wt: 196.214
InChI Key: KAAGZPGYEJHIMU-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a heterocyclic compound with a unique structure that combines a tetrazole ring with an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with a tetrazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of advanced materials for various applications .

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea lies in its specific combination of a tetrazole ring with an azepine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-7(14)9-5-1-2-6-10-11-12-13(6)4-3-5/h5H,1-4H2,(H3,8,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGZPGYEJHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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